molecular formula C7H11N3O2S B3387903 2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid CAS No. 853723-94-1

2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid

Cat. No.: B3387903
CAS No.: 853723-94-1
M. Wt: 201.25 g/mol
InChI Key: XMKLBQBIIALMQA-UHFFFAOYSA-N
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Description

2-(3-Propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid (CAS Number: 853723-94-1) is a high-purity chemical compound with a molecular formula of C7H11N3O2S and a molecular weight of 201.25 g/mol . This molecule features a 1,2,4-triazole core functionalized with a propyl chain, a sulfanyl (thiol) group, and an acetic acid moiety, offering versatile reactivity for chemical synthesis and molecular design . The compound is characterized by its unique SMILES structure: CCCC1=NNC(=S)N1CC(=O)O . As a key synthetic intermediate, it is valuable for researchers developing novel heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science. Derivatives of 1,2,4-triazole are known to be investigated for a range of biological activities, making this compound a useful building block in the discovery and optimization of new pharmacologically active agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-propyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-2-3-5-8-9-7(13)10(5)4-6(11)12/h2-4H2,1H3,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKLBQBIIALMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)N1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180974
Record name 1,5-Dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetic acid
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Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853723-94-1
Record name 1,5-Dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetic acid
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Record name 1,5-Dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid
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Chemical Reactions Analysis

2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the sulfanyl group in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . The triazole ring can also participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by various substituents . These reactions are typically carried out under mild conditions to prevent the decomposition of the triazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives, including 2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid, exhibit significant antimicrobial properties. Triazoles are known to inhibit the biosynthesis of ergosterol in fungi, making them effective antifungal agents. A study conducted by Khedher et al. (2011) demonstrated that similar triazole compounds showed promising activity against various fungal strains, suggesting that this compound could be a candidate for further development in antifungal therapies .

Anti-inflammatory Effects
There is emerging evidence that compounds with triazole structures can exhibit anti-inflammatory properties. For instance, research has shown that triazole derivatives can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases. A case study on related compounds highlighted their effectiveness in reducing inflammation markers in animal models .

Agricultural Applications

Fungicides
The compound's structure suggests it may function as a fungicide due to its ability to disrupt fungal cell wall synthesis. A comparative study of various triazole-based fungicides indicated that compounds with similar structures effectively controlled plant pathogens like Fusarium and Botrytis species .

Plant Growth Regulators
Triazole compounds are also being explored as plant growth regulators. They can influence plant metabolism and growth patterns by modulating hormone levels within plants. Preliminary studies have indicated that this compound may enhance root development and stress resistance in crops .

Material Science Applications

Polymer Chemistry
In material science, the incorporation of triazole compounds into polymer matrices has been studied for enhancing mechanical properties and thermal stability. Research has shown that adding triazole derivatives to polymer formulations can improve their resistance to degradation under UV light exposure .

Nanomaterials
Triazole compounds are also being investigated for their role in synthesizing nanomaterials. Their ability to form stable complexes with metal ions makes them suitable candidates for creating nanocomposites with enhanced electrical and thermal conductivity .

Data Summary

Application Area Potential Uses Supporting Studies
Medicinal ChemistryAntifungal agentsKhedher et al., 2011
Anti-inflammatoryCase studies on triazoles
AgricultureFungicidesComparative studies on fungicides
Plant growth regulatorsPreliminary studies on crop enhancement
Material SciencePolymer enhancementResearch on UV resistance
NanomaterialsStudies on

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid with structurally related triazole-based acetic acid derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Comparative Analysis of Triazole-Based Acetic Acid Derivatives

Compound Name Substituents (R1, R2, R3) Molecular Formula Key Properties/Applications References
This compound R1 = Propyl, R2 = SH, R3 = CH2COOH C7H11N3O2S Limited literature; potential bioactivity inferred from analogs. Patent count: 10.
2-[(5-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid R1 = Phenyl, R2 = SH, R3 = CH2COOH C10H9N3O2S Higher molecular weight (235.26 g/mol); studied for hydrogen bonding patterns.
2-(4-(3-((Benzo[d]thiazol-2-ylmethyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl)phenyl)acetic acid R1 = Thiophen-2-yl, R2 = Benzo[d]thiazole, R3 = CH2COOH C22H17N3O2S2 Demonstrated 84% yield in synthesis; selective leukotriene biosynthesis inhibitor.
4-(1,2,4-Triazol-4-yl)phenylacetic Acid R1 = H, R2 = Phenyl, R3 = CH2COOH C10H9N3O2 Cd(II) coordination compound with photoluminescence properties.
2-((5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid R1 = Benzodioxol-5-yl, R2 = SH, R3 = CH2COOH C17H13N3O4S Structural complexity increases lipophilicity; used in crystallography studies.

Key Findings:

Substituent Effects on Bioactivity :

  • The propyl group in the target compound may enhance membrane permeability compared to bulkier aryl substituents (e.g., phenyl or benzodioxol).
  • Thiol (-SH) groups contribute to hydrogen bonding and metal coordination, as seen in Cd(II) complexes.

Synthetic Accessibility: Derivatives with thiophene or benzo[d]thiazole substituents (e.g., ) show higher synthetic yields (84%) due to optimized catalytic conditions.

Physicochemical Properties :

  • Molecular weight and lipophilicity vary significantly: The benzodioxol derivative (C17H13N3O4S) has higher hydrophobicity, impacting solubility and bioavailability.
  • Melting points for triazole derivatives range widely (e.g., 213–215°C for ), though data for the target compound is absent.

Applications :

  • Leukotriene inhibitors () and photoluminescent materials () highlight the versatility of triazole-acetic acid scaffolds.
  • The target compound’s patent activity (10 patents) suggests industrial interest, likely for proprietary drug candidates.

Biological Activity

2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid is a compound belonging to the class of mercapto-substituted 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

The chemical formula for this compound is C7H11N3O2SC_7H_{11}N_3O_2S, with a molecular weight of 201.25 g/mol. The IUPAC name for this compound is 2-(3-propyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid. Its structure includes a triazole ring which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, sulfanyltriazoles exhibited effective inhibition against cancer cells with IC50 values ranging from 6.2 μM to 43.4 μM depending on the specific cell line tested .

Cell Line IC50 (μM) Compound
HCT-1166.2Triazole derivative
T47D27.3Triazole derivative

Antimicrobial Activity

The presence of the triazole moiety has been linked to antimicrobial properties. Compounds within this class have shown efficacy against a range of microbial pathogens. The mechanism often involves disruption of cellular processes in bacteria and fungi .

Antiviral Activity

Mercapto-substituted triazoles have also been explored for their antiviral properties. They may serve as promising candidates in overcoming drug-resistant viral strains, particularly in HIV treatments . For instance, certain derivatives demonstrated EC50 values as low as 24 nM against resistant HIV strains .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Several studies indicate that triazole derivatives can inhibit enzymes critical for pathogen survival.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through various signaling pathways.
  • Disruption of Cellular Processes : By interfering with nucleic acid synthesis or protein functions in pathogens, these compounds can effectively reduce microbial load.

Study on Anticancer Properties

A study published in Pharmaceutical Biology evaluated the efficacy of several triazole derivatives against human colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The results indicated that compounds similar to this compound exhibited notable cytotoxicity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Research on Antimicrobial Efficacy

Research conducted on the antimicrobial activity of triazole derivatives indicated that they possess broad-spectrum activity against both gram-positive and gram-negative bacteria as well as fungi. The study emphasized the potential for these compounds to be developed into new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid, and how is structural confirmation achieved?

The compound is synthesized via nucleophilic substitution, where 5-substituted-4H-1,2,4-triazol-3-thiones react with chloroacetic acid in an alkaline medium (e.g., NaOH or KOH) under reflux conditions . Structural confirmation employs elemental analysis (C, H, N content), IR spectroscopy (to identify thiol (-SH) at ~2550 cm⁻¹ and carboxylate (-COO⁻) at 1600–1650 cm⁻¹), and thin-layer chromatography (TLC) with silica gel plates to verify purity and individuality .

Q. Which analytical techniques are critical for characterizing physicochemical properties of this compound and its derivatives?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹) .
  • Chromatography : HPLC-DAD (Diode Array Detection) quantifies the active pharmaceutical ingredient (API) and degradation products, ensuring ≥98% purity .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N ratios) .

Advanced Research Questions

Q. How can synthesis efficiency be improved using modern methodologies like microwave-assisted reactions or computational design?

Microwave synthesis reduces reaction times (e.g., from hours to minutes) by enhancing thermal efficiency, particularly for cyclization steps in triazole derivatives . Computational tools (e.g., quantum chemical calculations) predict optimal reaction pathways and conditions, minimizing trial-and-error approaches. For example, ICReDD’s reaction path search methods integrate computational and experimental data to streamline synthesis .

Q. What is the impact of substituent variation (e.g., alkyl, aryl, or morpholine groups) on biological activity and stability?

Substituents at the 4-position of the triazole ring significantly influence pharmacological properties:

  • Methoxy groups (e.g., 3,4-dimethoxyphenyl) enhance antimicrobial activity due to increased lipophilicity and membrane penetration .
  • Metal coordination (e.g., Zn²⁺ or Cu²⁺ salts) improves stability and bioavailability by forming chelates with the thiol and carboxylate groups .
  • Morpholine derivatives exhibit enhanced solubility and antifungal activity .

Q. How should researchers address stability challenges under varying pH, temperature, or oxidative conditions?

Forced degradation studies (e.g., acid/base hydrolysis, thermal stress) reveal degradation pathways. For example:

  • Acidic conditions : Hydrolysis of the triazole ring or decarboxylation.
  • Oxidative stress : Sulfhydryl (-SH) oxidation to disulfides.
    Mass balance analysis (degradants + API ≥95%) and HPLC tracking ensure stability .

Q. What computational strategies are effective in predicting reaction outcomes or optimizing synthetic routes?

Quantum mechanical calculations (e.g., DFT) model transition states and energy barriers for key reactions like cyclization. Machine learning algorithms analyze historical reaction data to predict optimal solvent systems, catalysts, or temperatures. For example, ICReDD’s feedback loop combines computational predictions with experimental validation to accelerate discovery .

Q. How can contradictory data in pharmacological studies (e.g., varying antimicrobial efficacy across analogs) be resolved?

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., alkyl chain length, aromaticity) and correlate with bioassay results .
  • Dose-response profiling : Identify non-linear effects or toxicity thresholds (e.g., Zn²⁺ salts showing biphasic activity) .
  • Statistical validation : Use ANOVA or multivariate analysis to distinguish significant trends from experimental noise .

Q. What methodologies are used to synthesize and characterize metal/organic salts of this compound?

  • Metal salts : React the free acid with metal sulfates (e.g., CuSO₄, ZnSO₄) in aqueous NaOH. Characterize via IR (shift in -SH and -COO⁻ peaks) and elemental analysis for metal content .
  • Organic salts : Piperidine or morpholine derivatives are synthesized in ethanol. NMR (¹H/¹³C) confirms salt formation via proton transfer .

Q. Which advanced analytical methods quantify trace impurities or degradation products in API batches?

  • HPLC-DAD : Detects degradation products at ppm levels using C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) .
  • LC-MS : Identifies unknown impurities via molecular ion peaks and fragmentation patterns .

Q. What strategies enhance synergistic effects when combining this compound with xanthine or theophylline derivatives?

Co-crystallization or co-administration with methylxanthines (e.g., theophylline) improves pharmacokinetic profiles. For example:

  • Hybrid molecules : Covalent linkage of triazole and theophylline moieties enhances bronchodilator activity .
  • Salts with organic bases : Piperidine salts increase membrane permeability, potentiating antifungal effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid

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